Diethyl dichloromalonate
Description
Historical Trajectories in Halogenated Malonate Chemistry
The study of halogenated malonates is an extension of the rich history of malonic acid and its esters. Malonic acid itself was first prepared in 1858, and its esters, particularly diethyl malonate, quickly became cornerstone reagents in organic synthesis following the discovery of the malonic ester synthesis. wikipedia.orgnih.gov This classical reaction pathway utilizes the acidity of the methylene (B1212753) protons of diethyl malonate to form an enolate, which can then be alkylated to create a wide array of substituted carboxylic acids. pearson.com
The logical progression from alkylation was the exploration of other electrophilic modifications at the active methylene position, including halogenation. Early investigations into the reactions of malonic esters revealed that they could undergo bromination and chlorination at the alpha position. wikipedia.org These initial forays established the foundation for halogenated malonate chemistry, demonstrating that the introduction of halogens could significantly alter the reactivity of the malonate scaffold. The focus was often on preparing monohalogenated derivatives, which served as important intermediates themselves. The formation of dihalogenated products like diethyl dichloromalonate was frequently noted as a side product, particularly when using excess halogenating agent or extended reaction times. derpharmachemica.com
Foundational Research Contributions to Dihalo-substituted Malonate Synthesis
The direct synthesis of dihalo-substituted malonates such as this compound has been the subject of research for over a century. Foundational methods primarily involved the direct chlorination of diethyl malonate using various chlorinating agents.
Early work by Conrad and others involved the chlorination of malonic acid with sulfuryl chloride, followed by esterification to yield the dichlorinated ester. google.com Later methods focused on the direct chlorination of the pre-formed diethyl malonate. Reports from 1910 described the use of elemental chlorine at elevated temperatures, which produced a mixture of monochlorinated and dichlorinated products. google.com The use of sulfuryl chloride for the direct chlorination of diethyl malonate was also explored. google.comrsc.org These early methods often suffered from low yields and difficulty in separating the desired dichlorinated compound from the monochlorinated starting material and other byproducts. google.com
A significant challenge in these syntheses is controlling the extent of chlorination. The reaction of diethyl malonate with sulfuryl chloride, for instance, can produce a mixture where diethyl 2,2-dichloromalonate is an impurity in the synthesis of the monochloro derivative. derpharmachemica.com Controlling reaction parameters such as temperature (typically 40–45°C) and the stoichiometry of the reagents is critical to influence the product distribution. derpharmachemica.comvulcanchem.com A notable advancement was the development of a process using aqueous alkali hypochlorite (B82951) solutions at a pH above 8. This method was reported to produce this compound in very high yields (98.6%) and purity (≥99.5%), representing a significant improvement over previous protocols. google.com
Table 1: Foundational Synthesis Methods for this compound
| Method | Reagents | Conditions | Reported Yield/Purity | Reference |
|---|---|---|---|---|
| Chlorination/Esterification | Malonic Acid, Sulfuryl Chloride | Chlorination followed by esterification | Not specified | google.com |
| Direct Chlorination | Diethyl Malonate, Elemental Chlorine (Cl₂) | Elevated temperature | Forms a mixture with monochloro derivative | google.com |
| Direct Chlorination | Diethyl Malonate, Sulfuryl Chloride (SO₂Cl₂) | 1.2 mole equivalents of SO₂Cl₂, 45°C, 5h | Forms a mixture: ~5% dichloro, ~88% monochloro | derpharmachemica.com |
| Hypochlorite Chlorination | Diethyl Malonate, Sodium Hypochlorite (NaOCl) | Aqueous solution, pH > 8 (12.0-12.2) | 98.6% yield, ≥99.5% purity | google.com |
Contemporary Significance of this compound in Advanced Chemical Synthesis
In modern organic synthesis, this compound is valued as a gem-dihalo building block. Such compounds are precursors for a variety of functional groups and are used to construct complex molecular frameworks. While its applications are less explored than those of its monohalo counterparts, its utility is demonstrated in several areas, particularly in the synthesis of heterocyclic compounds. derpharmachemica.com
The presence of two electron-withdrawing chlorine atoms enhances the electrophilicity of the central carbon, making it a target for various nucleophiles. libretexts.orgvaia.com This reactivity is harnessed in the synthesis of 1,3,4-triazine derivatives, where a mixture containing diethyl 2,2-dichloromalonate is reacted with methylhydrazine. google.com This demonstrates its role as an intermediate in forming heterocyclic rings, which are core structures in many pharmaceutical and agrochemical compounds. google.comcem.com
Furthermore, the reactivity of related α-halomalonates suggests broader potential for this compound. For example, diethyl chloromalonate participates in domino reactions to afford functionalized dihydrobenzofurans and can be used to generate diethyl thioxomalonate in situ for trapping in cycloaddition reactions. chemicalbook.com Cycloaddition reactions are powerful tools for forming cyclic systems, and gem-dihalo compounds can serve as precursors to reactive intermediates for these transformations. organicreactions.orgnih.govwikipedia.org Although direct cycloaddition studies with this compound are not extensively documented, its structure is suitable for generating intermediates like dichloroketene (B1203229) equivalents or participating in reactions that form highly functionalized carbocycles and heterocycles. The compound's ability to act as a precursor to dichloroacetic acid derivatives further extends its potential utility. vulcanchem.com As a specialized reagent, this compound offers a route to molecules containing a dichloromethyl moiety, a functional group of interest in medicinal chemistry and materials science. vulcanchem.com
Table 2: Demonstrated and Potential Reactions of this compound
| Reaction Type | Reactant(s) | Product Type | Significance | Reference |
|---|---|---|---|---|
| Heterocycle Synthesis | Methylhydrazine | 1,3,4-Triazine derivative | Access to important N-heterocyclic scaffolds. | google.com |
| Nucleophilic Substitution | Generic Nucleophiles | Substituted malonic esters | Introduction of complexity at the α-carbon. | libretexts.orgvaia.com |
| Hydrolysis | Basic conditions | Dichloroacetic acid | Precursor to a known agrochemical moiety. | vulcanchem.com |
| Cycloaddition (potential) | Dienes | Functionalized cyclic compounds | Rapid construction of complex ring systems. | chemicalbook.comorganicreactions.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,2-dichloropropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRUXRSUYSWFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173998 | |
| Record name | Diethyl dichloromalonate | |
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Molecular Weight |
229.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20165-81-5 | |
| Record name | 1,3-Diethyl 2,2-dichloropropanedioate | |
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| Record name | Diethyl dichloromalonate | |
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| Record name | Diethyl dichloromalonate | |
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| Record name | Diethyl dichloromalonate | |
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Synthetic Methodologies and Precursor Transformation Studies for Diethyl Dichloromalonate
Direct Halogenation Strategies for Malonate Precursors
The most straightforward route to diethyl dichloromalonate involves the direct dichlorination of its precursor, diethyl malonate. This approach is centered on finding effective chlorinating agents and optimizing reaction parameters to favor the formation of the disubstituted product over the mono-substituted intermediate.
Optimization of Chlorination Reagents and Reaction Conditions
Several chlorinating systems have been developed for the synthesis of α,α-dichloro β-dicarbonyl compounds. The choice of reagent and the conditions employed are critical for achieving high conversion and yield.
One effective method involves the use of a mixture of Oxone and aluminum trichloride (B1173362) in an aqueous medium. For the dichlorination of diethyl malonate, increasing the reagent equivalents and elevating the temperature to 45–50 °C allowed the reaction to complete in 3 hours, affording diethyl 2,2-dichloromalonate in a 65% isolated yield. thieme-connect.com
Another reagent, trichloroisocyanuric acid (TCCA), provides a mild alternative for dichlorination. The reaction of diethyl malonate with 0.68 molar equivalents of TCCA proceeds smoothly at room temperature without a catalyst, yielding the dichloroester in 73% after 18 hours. researchgate.net
The use of sulfuryl chloride is also a common method for the chlorination of malonic esters. google.com While often used to produce the mono-chloro derivative, prolonged reaction times or an excess of sulfuryl chloride can lead to the formation of the dichloro-compound. vulcanchem.comderpharmachemica.com For the analogous dimethyl malonate, extended reaction times of 48 hours at 40-45°C with excess sulfuryl chloride resulted in the formation of dimethyl dichloromalonate with yields reaching 15%. vulcanchem.comderpharmachemica.com Similarly, using chlorine gas can also produce this compound, though its formation is often considered a side reaction when the mono-chloro product is desired. google.com A process using chlorine gas in a jet loop reactor at 50°C was optimized to achieve high selectivity for the mono-chloro product, indicating that controlling the reaction environment is key to determining the final product distribution. google.com
| Chlorinating Agent/System | Reaction Conditions | Yield of this compound | Source |
|---|---|---|---|
| Oxone / AlCl3 | 4.0 equiv. Oxone, 4.2 equiv. AlCl3, 45–50 °C, 3 h | 65% | thieme-connect.com |
| Trichloroisocyanuric acid (TCCA) | 0.68 mol equiv. TCCA, Room Temp., 18 h | 73% | researchgate.net |
| Sulfuryl chloride (SO2Cl2) | Excess reagent, 40-45 °C, 48 h (for dimethyl ester) | ~15% | vulcanchem.comderpharmachemica.com |
Regioselectivity and Diastereoselectivity in Halogenation Processes
The halogenation of diethyl malonate is inherently regioselective. The methylene (B1212753) protons located on the α-carbon, situated between two electron-withdrawing ester groups, are significantly acidic. ethz.ch This acidity facilitates deprotonation by a base or the formation of an enol intermediate, which then acts as a nucleophile. pearson.com The subsequent electrophilic attack by a chlorine species occurs exclusively at this α-position, as it is the most nucleophilic site. Consequently, halogenation reactions of diethyl malonate exhibit high regioselectivity for the α-carbon.
Diastereoselectivity is not a relevant consideration in the synthesis of this compound. The starting material, diethyl malonate, is prochiral, but the product, this compound, is achiral as the α-carbon is bonded to two identical chlorine atoms and two identical ester groups. Therefore, no stereocenters are formed, and no diastereomers are possible.
Yield Enhancement and Purity Considerations in Direct Synthesis
In the direct synthesis of this compound, the primary impurity is typically the mono-chlorinated intermediate, diethyl chloromalonate. google.comderpharmachemica.com Maximizing the yield of the dichloro product requires pushing the reaction past the mono-chlorination stage. This can be achieved by several strategies:
Increasing Reagent Stoichiometry: Using a significant excess of the chlorinating agent, such as sulfuryl chloride or TCCA, increases the probability of a second chlorination event occurring. researchgate.netvulcanchem.com
Prolonging Reaction Time: Allowing the reaction to proceed for longer periods, as seen in the 48-hour reaction with sulfuryl chloride, can drive the conversion from the mono-chloro to the dichloro product. vulcanchem.comderpharmachemica.com
Temperature Control: Increasing the reaction temperature can enhance the rate of the second chlorination, as demonstrated by the Oxone/AlCl₃ system which required 45-50°C for effective dichlorination. thieme-connect.com
However, aggressive reaction conditions can sometimes lead to the formation of unidentified side products. thieme-connect.com Therefore, a balance must be struck to optimize the yield of this compound while maintaining purity. Purification from the mono-chloro analogue can be challenging due to similar physical properties, often requiring silica (B1680970) gel chromatography for effective separation. vulcanchem.com
Indirect Routes to this compound and Related Dihalo-substituted Malonates
Indirect methods provide alternative pathways to dihalogenated malonates, often involving the transformation of mono-halogenated precursors or utilizing halogen exchange reactions.
Transformations from Mono-halogenated Malonates
The synthesis of this compound via direct chlorination inherently proceeds through the diethyl chloromalonate intermediate. Therefore, the chlorination of isolated diethyl chloromalonate represents a key step in these transformations. While direct attempts to synthesize diethyl chloromalonate can suffer from poor yields and the concurrent formation of the dichloro derivative, a stepwise approach can offer better control. rsc.org
Studies on the synthesis of mixed dihalomalonates provide clear evidence for the feasibility of halogenating mono-halo-malonate precursors. For instance, diethyl bromochloromalonate can be synthesized in high yield (97-98%) by the chlorination of diethyl bromomalonate using sodium hypochlorite (B82951) or N-chlorosuccinimide. ethz.chrsc.orgrsc.org Similarly, diethyl chlorofluoromalonate can be obtained by either fluorinating diethyl chloromalonate or by chlorinating diethyl fluoromalonate, with the latter providing a higher yield (86% vs. 73%). rsc.orgrsc.org These examples demonstrate that the α-proton of a mono-halogenated malonate remains sufficiently acidic to be removed, allowing for a second, different halogen to be introduced. This principle directly applies to the formation of this compound from its mono-chloro precursor.
| Precursor | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Diethyl bromomalonate | Sodium hypochlorite | Diethyl bromochloromalonate | 98% | rsc.org |
| Diethyl fluoromalonate | N-Chlorosuccinimide | Diethyl chlorofluoromalonate | 86% | rsc.orgrsc.org |
| Diethyl chloromalonate | N-fluoro-2,4,6-trimethylpyridinium triflate | Diethyl chlorofluoromalonate | 73% | rsc.orgrsc.org |
Mechanistic Studies of Halogen Exchange Reactions
Halogen exchange (Halex) reactions represent another indirect route to forming new halogenated compounds from existing ones. csic.es These reactions are particularly well-established for producing fluorinated compounds from chlorinated precursors. rsc.org The mechanism of exchange depends heavily on the reagents and catalysts employed.
Nucleophilic Substitution: In many cases, halogen exchange proceeds via a nucleophilic substitution mechanism. For example, the synthesis of fluoromalonates using amine-hydrofluoride complexes (e.g., Et₃N·3HF) involves the fluoride (B91410) ion acting as a nucleophile to displace a chloride ion from the α-carbon of the chloromalonate. rsc.org The α-chloro group in diethyl chloromalonate is susceptible to nucleophilic attack through an Sₙ2 pathway. smolecule.com
Catalytic Mechanisms: More complex mechanisms are operative when catalysts are used.
Zeolite-Catalyzed Exchange: Simple aluminosilicates like NaX zeolites can catalyze halogen exchange between alkyl halides without solvents or additives. Mechanistic studies suggest that the zeolite framework plays a crucial role, with zeolite oxygen atoms and counter-cations triggering the heterolytic cleavage of the carbon-halogen bond to form intermediate alkoxy and halide species that recombine within the zeolite structure. csic.esrsc.org
Metal-Catalyzed Exchange: Palladium(I) dimers have been studied as catalysts for halogen exchange reactions of aryl halides. The proposed mechanism involves the stepwise exchange of the bridging halogen ligands on the dinuclear metal complex. mdpi.com Similarly, lithium-halogen exchange is a fundamental organometallic reaction, which is proposed to proceed through a nucleophilic pathway that forms a reversible "ate-complex" intermediate. wikipedia.org While these examples primarily involve aryl or simple alkyl halides, they provide insight into potential catalytic cycles that could be applied to more activated systems like dihalomalonates.
Novel Catalytic Approaches in Dihalogenation Reactions
The synthesis of this compound has traditionally relied on stoichiometric chlorinating agents, which often involve harsh reaction conditions and the generation of significant waste. In recent years, the focus has shifted towards the development of more sustainable and efficient catalytic methodologies. These novel approaches, employing either transition metals or small organic molecules as catalysts, offer promising alternatives for the dihalogenation of diethyl malonate.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for a variety of organic transformations, including the activation of C-H bonds and the formation of carbon-halogen bonds. While direct catalytic dichlorination of diethyl malonate is an area of ongoing research, several studies on related systems highlight the potential of this approach. Copper, iron, and zinc catalysts, in particular, have shown promise in activating malonic esters and facilitating halogenation reactions.
Copper-catalyzed reactions have been extensively studied for the functionalization of diethyl malonate. For instance, copper(I) iodide (CuI) in the presence of a ligand like 2-phenylphenol (B1666276) has been effectively used for the arylation of diethyl malonate, demonstrating the ability of copper to catalyze reactions at the α-position of the malonate. organic-chemistry.orgnih.gov While this is not a direct chlorination, it underscores the principle of copper-mediated activation of the substrate. More relevantly, photoinduced copper catalysis has been employed for Kharasch-type haloalkylation of alkenes, showcasing the potential of copper in facilitating carbon-halogen bond formation under mild, light-induced conditions. acs.org The use of a copper catenane complex has also been reported in a cross-dehydrogenative coupling where diethyl malonate was formed as a byproduct, indicating its stability and reactivity within a copper-catalyzed cycle. rsc.org
Iron catalysis, valued for its low cost and low toxicity, presents another viable avenue. Iron-catalyzed cross-coupling reactions are gaining traction in pharmaceutical research, with successful kilogram-scale industrial applications. researchgate.net Although direct iron-catalyzed dichlorination of diethyl malonate is not widely reported, the general ability of iron to catalyze a range of organic transformations suggests its potential in this area.
Zinc catalysts have been explored in the context of the desymmetrization of malonic esters, which, while a different transformation, involves the interaction of a zinc catalyst with the malonate substrate. researchgate.net Furthermore, the use of diethyl α,α-dibromomalonate as a bromine source in a titanium-catalyzed dibromination of alkenes points to the possibility of using dihalomalonates in catalytic cycles, which could be relevant for understanding the reverse reaction or for catalyst design. nih.gov
The following table summarizes representative transition metal-catalyzed reactions involving diethyl malonate or related compounds, illustrating the potential for developing a direct dichlorination method.
| Catalyst System | Substrate/Reagent | Product | Reaction Type | Reference |
| CuI / 2-phenylphenol | Diethyl malonate, Aryl iodide | α-Aryl malonate | Arylation | organic-chemistry.orgnih.gov |
| Photoinduced Copper Complex | Alkene, Diethyl bromomalonate | Haloalkylated product | Kharasch-type haloalkylation | acs.org |
| [Cu(L1)]PF6 (catenane) | Phenol, Bromodicarbonyl | C(sp3)–O coupled product | Cross-dehydrogenative coupling | rsc.org |
| Iron catalyst | Aryl halide, Grignard reagent | Cross-coupled product | Cross-coupling | researchgate.net |
| Dinuclear Zinc Complex | Disubstituted malonic ester | Chiral monoester | Desymmetrization | researchgate.net |
| BrTi(Oi-Pr)3 / TADDOL | Alkene, Diethyl α,α-dibromomalonate | Vicinal dibromide | Dibromination | nih.gov |
Organocatalytic Methods for this compound Formation
Organocatalysis offers a metal-free alternative for chemical transformations, often providing high selectivity under mild conditions. The application of organocatalysis to the dichlorination of diethyl malonate is a promising and developing field, with conceptual support from the successful dichlorination of other classes of organic molecules.
One of the key strategies in organocatalysis is the use of chiral amines or their derivatives. Cinchona alkaloids, for example, have been successfully employed as organocatalysts for the highly enantioselective dichlorination of unfunctionalized alkenes. nih.gov These catalysts, in combination with an electrophilic chlorine source, can activate the substrate and control the stereochemical outcome of the reaction. While this has been demonstrated on alkenes, the underlying principle of activating a substrate towards electrophilic chlorination could be extended to the dichlorination of active methylene compounds like diethyl malonate.
Phase-transfer catalysis (PTC) is another powerful organocatalytic technique that is well-suited for the halogenation of substrates that are soluble in organic solvents with water-soluble reagents. wisdomlib.orgcrdeepjournal.org In the context of diethyl malonate, PTC can facilitate the reaction between the organic-soluble malonate and an aqueous or solid-phase chlorinating agent. Quaternary ammonium (B1175870) salts are common phase-transfer catalysts that can shuttle the reactive species between the phases, enabling the reaction to proceed efficiently under mild conditions. researchgate.netbeilstein-journals.org This method avoids the need for harsh, anhydrous conditions and can lead to higher yields and selectivity.
The table below presents examples of organocatalytic methods that are conceptually relevant to the dichlorination of diethyl malonate.
| Catalyst Type | Substrate | Reagent | Product | Reaction Type | Reference |
| Cinchona-alkaloid derivative | Unfunctionalized alkene | Electrophilic chlorine source | Dichlorinated alkene | Enantioselective dichlorination | nih.gov |
| Quaternary ammonium salt | Phenylacetonitrile | Bromoethane | Alkylated nitrile | Phase-transfer alkylation | beilstein-journals.org |
| Quaternary ammonium salt | Bisphenol A | Epichlorohydrin | Epoxy resin | Phase-transfer polymerization | researchgate.net |
| Chiral aminocarboxylates | Diethyl malonate | Crotonaldehyde | Michael adduct | Asymmetric Michael addition | researchgate.net |
While direct and optimized catalytic systems for the synthesis of this compound are still under active development, the existing body of research on related catalytic halogenations and the functionalization of diethyl malonate provides a strong foundation and clear directions for future investigations in this area.
Chemical Reactivity and Mechanistic Investigations of Diethyl Dichloromalonate
Nucleophilic Substitution and Carbanion-Mediated Reactions
The electron-withdrawing nature of the two chlorine atoms and the two carbonyl groups makes the central carbon of diethyl dichloromalonate susceptible to attack by nucleophiles. These reactions often proceed through substitution or carbanion intermediates, leading to the formation of a variety of functionalized products.
Alkylation Studies at the Dichloromethylene Center
The direct alkylation at the dichloromethylene center involves the substitution of one or both chlorine atoms by a nucleophilic alkyl group. This transformation is distinct from the more common alkylation of malonic esters, which involves deprotonation at the alpha-carbon to form an enolate, a process that is not possible for this compound due to the absence of α-hydrogens. wikipedia.orglibretexts.org
Research has shown that the reactivity of the dichloromethylene center can be challenging. For instance, in some catalytic systems, this compound was found to be unreactive. However, substitution reactions can be achieved under appropriate conditions. The mechanism for such substitutions is typically a bimolecular nucleophilic substitution (SN2) pathway. smolecule.com The process involves the attack of a nucleophile on the central carbon, leading to the displacement of a chloride ion. The feasibility and success of these alkylation reactions are highly dependent on the nature of the nucleophile and the reaction conditions.
While direct alkylation is one pathway, intramolecular alkylation following reaction with a dihalide is a known variant for malonic esters, referred to as the Perkin alicyclic synthesis, which leads to cycloalkyl structures. wikipedia.org
Acylation Reactions for Beta-Ketoester Generation
Acylation of malonic esters is a fundamental method for the synthesis of β-ketoesters, which are valuable synthetic intermediates. lookchem.comjk-sci.com For diethyl malonate, C-acylation can be effectively carried out with acid chlorides in the presence of magnesium chloride and two equivalents of a tertiary amine base like triethylamine. lookchem.com This method overcomes the issue where the more acidic β-ketoester product neutralizes the enolate of the starting material. lookchem.com
In the context of this compound, the presence of the two chlorine atoms influences its reactivity towards acylation. rsc.org The reaction of diethyl malonate with tertiary amine bases and MgCl₂ provides a simple entry into its enolate chemistry. lookchem.com Without a base, no acylation is observed, and using only one equivalent of base results in lower product yields. lookchem.com This highlights the importance of the reaction stoichiometry in achieving efficient acylation. lookchem.com
Table 1: Effect of Base Stoichiometry on the Acylation of Diethyl Malonate
| Entry | Equivalents of Base | Product Yield |
|---|---|---|
| 1 | 0 | No acylation observed |
| 2 | 1 | Decreased yield |
| 3 | 2 | Excellent yield |
Data derived from studies on the acylation of diethyl malonate in the presence of MgCl₂ and triethylamine, illustrating the necessity of sufficient base for the reaction to proceed to completion. lookchem.com
Condensation Reactions with Dinucleophiles
Dialkyl 2-substituted malonates are well-known reagents in organic synthesis that undergo cyclocondensation with dinucleophiles to form five-, six-, and seven-membered heterocyclic rings. derpharmachemica.com These reactions are crucial for creating a variety of "malonyl heterocycles" that feature a 1,3-dicarbonyl moiety or its enol tautomer. derpharmachemica.com
A classic example of this type of reaction is the synthesis of barbituric acid derivatives through the condensation of a diethyl malonate with urea (B33335) in the presence of a strong base like sodium ethoxide. eastindiachemicals.com Similarly, reaction with 2-aminopyridine (B139424) derivatives can yield pyrido[1,2-a]pyrimidine (B8458354) structures. researchgate.netdergipark.org.tr The reaction involves the dual nucleophilic nature of compounds like 2-aminopyridine reacting with the dicarbonyl compound to form nitrogen-bridged heterocyclic systems. dergipark.org.trsioc-journal.cn While these reactions are well-established for diethyl malonate, the presence of the two chlorine atoms in this compound would significantly alter the reactivity and the nature of the resulting heterocyclic products. For instance, the condensation of 1,3-dimethylurea (B165225) or 1,3-diethylurea (B146665) with formaldehyde (B43269) and a terminal diamine leads to terminally substituted 1,3,5-triazinan-4-one derivatives. researchgate.net
Table 2: Examples of Cyclocondensation Reactions with Malonate Derivatives
| Malonate Derivative | Dinucleophile | Resulting Heterocycle Class |
|---|---|---|
| Diethyl malonate | Urea | Barbituric acids eastindiachemicals.com |
| Diethyl malonate | 2-Aminopyridine | Pyrido[1,2-a]pyrimidines researchgate.netdergipark.org.tr |
| Diethyl alkylidene malonates | 2-Aminopyridines | 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-ones dergipark.org.tr |
Radical Transformations and Electron Transfer Pathways
The carbon-chlorine bonds in this compound can undergo homolytic cleavage under radical conditions, opening up pathways for transformations that are distinct from its ionic reactivity. These radical processes are particularly useful for carbon-carbon bond formation and the synthesis of complex carbocyclic systems.
Atom-Transfer Radical Addition (ATRA) with Unsaturated Systems
Atom-transfer radical addition (ATRA) is an atom-economical method for the simultaneous formation of a carbon-carbon and a carbon-halogen bond across a double or triple bond. nih.govnih.gov In this process, a radical is generated from this compound, which then adds to an unsaturated system like an alkene or alkyne. nih.govmdpi.com This reaction can be initiated thermally or, more commonly, through the use of transition-metal catalysts or photoredox catalysis under mild conditions. nih.govresearchgate.net
Visible light-mediated photoredox catalysis has emerged as a powerful tool for ATRA reactions. nih.gov For example, iridium and ruthenium-based photocatalysts can efficiently catalyze the addition of α-halocarbonyls to olefins with excellent yields under mild conditions. nih.govnih.gov The mechanism can proceed through either an oxidative or reductive quenching cycle of the photocatalyst. nih.gov In an oxidative quenching cycle, the excited photocatalyst is quenched by the haloalkane to generate an electrophilic radical, which then adds to the olefin. nih.gov
These photocatalytic methods have been applied to a broad scope of olefins, demonstrating the versatility of ATRA for the functionalization of unsaturated compounds. mdpi.com
Table 3: Photocatalytic ATRA Reactions with Haloalkanes and Olefins
| Photocatalyst System | Haloalkane | Olefin Type | Outcome |
|---|---|---|---|
| Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | α-Halocarbonyls | Terminal and disubstituted olefins | Excellent yields of addition products nih.govnih.gov |
| Ru-based complexes | Bromoacetonitrile | Various aliphatic olefins | Good to excellent isolated yields mdpi.com |
| Bi₂O₃ | Bromotrichloromethane | Various olefins | Good to excellent isolated yields mdpi.com |
Reductive Dechlorination and Cyclopropanation Mechanisms
The adducts resulting from the ATRA of this compound to olefins can serve as precursors for cyclopropane (B1198618) derivatives. Treatment of these atom transfer products with a suitable base or reducing agent can induce reductive dechlorination and subsequent ring closure to form 1,1-cyclopropane diesters. nih.gov This sequential ATRA/reductive cyclopropanation provides a powerful one-step method to access highly functionalized cyclopropanes.
Alternatively, cyclopropanation can be achieved through reductive processes involving gem-dihaloalkanes. nih.gov These reactions often employ transition-metal catalysts and a stoichiometric reductant. For example, electroreductive methods using nickel catalysts can activate gem-dichloroalkanes for the cyclopropanation of alkenes. project-miel.eu The mechanism likely involves the formation of a nickel carbene intermediate, which then undergoes cycloaddition with the alkene to form a nickelacyclobutane, followed by reductive elimination to yield the cyclopropane product. project-miel.eu
Biocatalytic approaches have also been developed for asymmetric cyclopropanation, such as the reaction of diethyl 2-chloromalonate with α,β-unsaturated aldehydes, which proceeds with high stereocontrol. rug.nl These methods highlight the diverse strategies available for converting dichloromalonates and their derivatives into valuable cyclopropane structures. nih.govmpg.de
Investigation of Radical Intermediates
The presence of two chlorine atoms on the α-carbon of this compound makes it a substrate for radical reactions, particularly through homolytic cleavage of the carbon-chlorine bond. The formation of a dichloromalonyl radical can be initiated under various conditions, including thermal, photochemical, or by using radical initiators.
Research into related compounds provides insight into the potential radical pathways for this compound. For instance, the chlorination of malonate esters with agents like sulfuryl chloride is known to proceed through a free-radical mechanism. vulcanchem.com Similarly, studies on other gem-dihalogen compounds show their participation in Atom Transfer Radical Addition (ATRA) reactions. nih.govcmu.edu In ATRA, a transition metal catalyst facilitates the reversible transfer of a halogen atom from the organic halide to a growing radical chain, allowing for controlled carbon-carbon bond formation with alkenes. nih.govbeilstein-journals.org While direct studies on this compound in ATRA are not extensively detailed, its structure is analogous to substrates like diethyl bromomalonate, which has been used in photoredox-catalyzed ATRA reactions. nih.gov
The generation of radical intermediates from related malonate derivatives has been confirmed in various studies. Electron Spin Resonance (EPR) spectroscopy has been used to detect radical intermediates in reactions involving phenyliodonium (B1259483) ylides derived from dibenzyl dichloromalonate. core.ac.uk Furthermore, manganese(III)-based oxidative processes with monoalkyl 2-(9H-xanthenyl)malonates have been shown to proceed via radical rearrangement followed by oxidative decarboxylation. researchgate.net Dimethylzinc, in the presence of air, has also been identified as an effective initiator for radical reactions involving malonate derivatives. nih.gov These examples underscore the accessibility of radical intermediates from dichloromalonate structures.
The general mechanism for a photoredox-catalyzed ATRA reaction involving a compound like this compound can be conceptualized as follows:
Excitation of a photocatalyst by visible light.
The excited catalyst reduces the C-Cl bond of this compound via single electron transfer (SET), generating a dichloromalonyl radical and the oxidized catalyst.
The dichloromalonyl radical adds to an alkene to form a new carbon-centered radical.
This new radical is oxidized by the catalyst, regenerating its ground state and forming a cationic intermediate, which is then trapped by the chloride anion to yield the final product.
Table 1: Potential Initiation Methods for Radical Formation from this compound
| Initiation Method | Description | Potential Reaction Type | Reference Context |
| Photochemical | Direct UV or visible light irradiation, often with a photosensitizer, to induce C-Cl bond homolysis. | Atom Transfer Radical Addition (ATRA), Cyclization | nih.govnih.gov |
| Chemical Initiators | Use of agents like AIBN or peroxides that thermally decompose to generate radicals, which then abstract a chlorine atom. | Radical Polymerization, Addition Reactions | researchgate.netresearchgate.net |
| Transition Metal Catalysis | Use of transition metal complexes (e.g., Cu, Ir) to facilitate single-electron transfer and generate radicals under mild conditions. | ATRA, Atom Transfer Radical Cyclization (ATRC) | nih.govresearchgate.net |
| Redox Initiation | Agents like dimethylzinc/air can initiate radical formation through redox processes. | Radical Addition to C=N and C=C bonds | nih.gov |
Cyclization and Ring-Forming Reactions
The bifunctional nature of this compound, possessing two ester groups and two reactive chlorine atoms, allows it to participate in various cyclization reactions.
Intramolecular Cyclocondensation Pathways
Intramolecular reactions of this compound or its derivatives can lead to the formation of cyclic structures, most notably cyclopropanes. The classical approach to such syntheses is a variation of the Perkin-type condensation, where a malonic ester derivative reacts with a 1,2-dihaloalkane in the presence of a base. In a related fashion, the two chlorine atoms within this compound can react with a nucleophile introduced into the molecule.
A well-documented reaction for related compounds is the cyclization of sodium dialkylmalonates with substrates like cis-1,4-dichloro-2-butene (B23561) to yield cyclopentene (B43876) derivatives. luc.edu For this compound itself, an intramolecular cyclization can be envisaged by first reacting it with a dinucleophile. However, a more direct pathway involves reductive cyclization. Treatment with a reducing agent, such as zinc or sodium, could in principle lead to the formation of a carbanion or a radical that subsequently displaces the second chlorine atom to form a cyclopropane ring, specifically diethyl cyclopropane-1,1-dicarboxylate, although this is more commonly achieved by reacting diethyl malonate with a 1,2-dihaloethane.
Acid-catalyzed intramolecular cyclocondensation is another important pathway for forming heterocyclic systems from suitable acyclic precursors derived from malonates. nih.govresearchgate.net For a derivative of this compound containing an appropriately positioned nucleophilic group (e.g., an amino or hydroxyl group), acid-catalyzed cyclization could be a viable route to form five- or six-membered rings. rsc.org
Intermolecular Cycloaddition Reactions
This compound can be a precursor to reactive intermediates suitable for intermolecular cycloaddition reactions. One potential pathway is the elimination of HCl or Cl₂ under thermal or base-induced conditions to form a ketene (B1206846) intermediate. This dichloroketene (B1203229), though highly reactive, could then undergo [2+2] cycloaddition with alkenes or imines to form four-membered rings. core.ac.uklibretexts.org The thermal [2+2] cycloaddition of two different alkenes is typically a forbidden reaction under orbital symmetry rules, but photochemical conditions or the use of activated partners like ketenes makes it feasible. nih.govlibretexts.org
While direct examples of this compound in [4+2] Diels-Alder reactions are scarce, its derivatives can act as dienophiles. For comparison, diethyl maleate, an electron-deficient alkene, readily reacts with dienes like 1,3-butadiene (B125203) to form cyclohexene (B86901) products. libretexts.org The electron-withdrawing nature of the chlorine atoms and ester groups in this compound would activate the C=C bond of a related unsaturated derivative, making it a potent dienophile.
1,3-Dipolar cycloadditions represent another class of reactions for forming five-membered heterocycles. wikipedia.orguchicago.edu While this compound itself is not a 1,3-dipole, it could be used to generate intermediates that are. For example, reaction with sodium azide (B81097) could potentially lead to diazidomalonate, a precursor that can undergo subsequent reactions. researchgate.net
Table 2: Potential Cycloaddition Reactions Involving this compound Derivatives
| Cycloaddition Type | Reactants | Product Type | Mechanistic Notes | Reference Context |
| [2+2] Cycloaddition | Dichloroketene (from C₂Cl₂(CO₂Et)₂) + Alkene | Cyclobutanone | Reaction proceeds via a ketene intermediate, which is a common pathway for [2+2] cycloadditions. libretexts.org | core.ac.uk |
| [4+2] Cycloaddition (Diels-Alder) | Diene + Unsaturated derivative of C₂Cl₂(CO₂Et)₂ | Cyclohexene | The dichloromalonate moiety would act as a strong electron-withdrawing group, activating the dienophile. | libretexts.org |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) + Unsaturated derivative of C₂Cl₂(CO₂Et)₂ | 5-Membered Heterocycle | The reaction involves the concerted addition of a 4π-electron 1,3-dipole to a 2π-electron dipolarophile. | wikipedia.org |
Hydrolytic and Decarboxylation Mechanisms
The ester and gem-dichloro functionalities of this compound govern its behavior under hydrolytic and decarboxylative conditions.
Kinetic and Thermodynamic Aspects of Hydrolysis
The hydrolysis of this compound involves the saponification of its two ester groups. This reaction is typically carried out under basic conditions (e.g., using sodium hydroxide) and proceeds through a nucleophilic acyl substitution mechanism. The process yields dichloromalonic acid, which is unstable and can subsequently decarboxylate. Hydrolysis can also be performed under acidic conditions, though this is generally slower.
The two chlorine atoms on the α-carbon are strongly electron-withdrawing, which influences the reactivity of the ester carbonyl groups. This electronic effect can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide (B78521) ions. However, steric hindrance from the two chlorine atoms and two ethoxy groups might slightly retard the reaction rate.
Kinetic and thermodynamic factors can influence the outcome of reactions with related compounds. For instance, in the hydrolysis of certain cyclopropane dicarboxylate derivatives, reaction conditions determine whether acyl cleavage (hydrolysis of the ester) or ring-opening is the dominant pathway. Such competing pathways can be investigated through kinetic studies, often using techniques like ¹H NMR to monitor the reaction progress and identify intermediates. For this compound, while ester hydrolysis is the primary expected reaction, harsh conditions could potentially lead to substitution of the chlorine atoms or other side reactions.
Table 3: Factors Influencing the Hydrolysis of this compound
| Factor | Influence on Hydrolysis | Expected Outcome | Reference Context |
| pH (Base-catalyzed) | Accelerates the rate of nucleophilic attack on the ester carbonyl. | Rapid conversion to dichloromalonate salt. | vulcanchem.com |
| pH (Acid-catalyzed) | Protonates the carbonyl oxygen, activating the ester for nucleophilic attack by water. | Slower conversion to dichloromalonic acid. | organic-chemistry.org |
| Temperature | Increases reaction rate for both hydrolysis and potential side reactions like decarboxylation. | Higher temperatures may favor the thermodynamically stable decarboxylated product. | nih.gov |
| Solvent | The polarity and protic nature of the solvent can affect the stability of intermediates and transition states. | Aqueous or alcoholic solvents are typically used to facilitate dissolution of the base and ester. | researchgate.net |
Controlled Decarboxylation in Synthetic Sequences
While exhaustive hydrolysis and decarboxylation of this compound would lead to dichloroacetic acid, synthetic applications often require more controlled, partial decarboxylation. The decarboxylation of β-dicarboxylic acids and their esters is a fundamental transformation in organic synthesis.
A key application is the unilateral (mono-) decarboxylation of substituted malonates to produce substituted acetic acid derivatives. ethz.ch Research has shown that halogenated diethyl malonates can be selectively decarboxylated. For example, the decarboxylation of diethyl bromofluoromalonate has been achieved by heating in a mixture of D₂SO₄ and D₂O to yield the corresponding deuterated bromo-fluoro-acetate. ethz.ch This method allows for the controlled removal of one carboxyl group while retaining the halogen atoms.
Another approach is the Hunsdiecker reaction, which involves the decarboxylation of a silver salt of a carboxylic acid. ethz.ch In a multi-step sequence, a di-halogenated malonic ester can be selectively saponified to the monoester potassium salt, converted to the silver salt, and then decarboxylated to yield a halogenated acetate (B1210297) product. ethz.ch These methods highlight the potential for this compound to serve as a precursor to valuable dichlorinated building blocks, such as diethyl dichloroacetate, through carefully controlled reaction sequences.
Table 4: Methods for Controlled Decarboxylation of Malonate Derivatives
| Method | Reagents/Conditions | Product from this compound | Key Features | Reference |
| Acid-Catalyzed Decarboxylation | H₂SO₄/D₂O, heat | Ethyl dichloro(deutero)acetate | Allows for isotopic labeling. Proceeds via the malonic acid intermediate. | ethz.ch |
| Krapcho Decarboxylation | LiCl, DMSO, H₂O, heat | Ethyl dichloroacetate | A common method for decarboxylating malonic esters, particularly effective for sterically hindered substrates. | organic-chemistry.org |
| Hunsdiecker-type Reaction | 1. KOH (1 eq) 2. AgNO₃ 3. Heat | Ethyl bromodichloroacetate (from bromodichloromalonate) | Involves the synthesis and thermal decomposition of a silver carboxylate salt. | ethz.ch |
| Oxidative Decarboxylation | Mn(OAc)₃, heat | (Varies based on substrate) | Radical-based mechanism where decarboxylation is coupled with an oxidation step. | researchgate.net |
Exploration of Rearrangement Reactions
While the chemical literature extensively covers the synthesis and nucleophilic substitution reactions of this compound, dedicated studies on its rearrangement reactions are notably scarce. The inherent stability of the dialkyl dichloromalonate scaffold under many conditions means that rearrangements are not a commonly observed reaction pathway. However, by examining the reactivity of structurally analogous compounds, particularly α-halo carbonyl compounds, potential rearrangement pathways for this compound can be postulated. These theoretical explorations are primarily centered around base-induced mechanisms, such as variations of the Favorskii rearrangement, and potential photochemical transformations.
One of the most well-documented rearrangements for α-halo carbonyl compounds is the Favorskii rearrangement, which typically involves the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives, often with a change in the carbon skeleton. wikipedia.orgadichemistry.comscienceinfo.com For cyclic α-halo ketones, this reaction famously results in ring contraction. wikipedia.orgscienceinfo.com The classical mechanism proceeds through the formation of a cyclopropanone (B1606653) intermediate from an enolizable α-halo ketone. wikipedia.orgadichemistry.com
Given that this compound lacks α-hydrogens for enolization, the classical Favorskii mechanism is not directly applicable. However, a variant known as the quasi-Favorskii or pseudo-Favorskii rearrangement occurs with non-enolizable α-halo ketones. wikipedia.orgscienceinfo.com This pathway is initiated by the nucleophilic attack of a base (like an alkoxide) on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted collapse of the intermediate, where the neighboring carbon migrates and displaces the halide ion. scienceinfo.com
Applying this concept to this compound, a hypothetical quasi-Favorskii type rearrangement could be envisioned. The reaction would be initiated by the attack of a strong base, such as sodium ethoxide, on one of the ester carbonyls. The subsequent rearrangement and displacement of a chloride ion could theoretically lead to the formation of a rearranged product. However, no experimental evidence for this specific transformation with this compound has been reported in the literature.
The table below outlines the general conditions under which Favorskii and quasi-Favorskii rearrangements are typically conducted for α-halo ketones, which could serve as a starting point for investigating similar reactivity in this compound.
Table 1: General Reaction Conditions for Favorskii-type Rearrangements of α-Halo Ketones
| Parameter | Condition | Rationale / Expected Outcome for this compound |
| Substrate | α-Halo Ketone (enolizable or non-enolizable) | This compound (a non-enolizable gem-dihalo ester) |
| Base | Sodium hydroxide, Sodium alkoxides (e.g., NaOEt), Amines | Sodium ethoxide would be a logical choice to avoid transesterification. wikipedia.orgadichemistry.com |
| Solvent | Ethers (e.g., Diethyl ether, THF), Alcohols (corresponding to the alkoxide base) | Anhydrous ethanol (B145695) would likely be used in conjunction with sodium ethoxide. |
| Temperature | 0 °C to reflux | The reaction temperature would need to be optimized to favor rearrangement over simple nucleophilic substitution. |
| Hypothetical Product | Carboxylic acid, ester, or amide with a rearranged carbon skeleton | A rearranged diester product. The exact structure would depend on the migration pathway. |
Another potential avenue for inducing rearrangements in this compound is through photochemical methods. Photochemical reactions can provide the energy to access high-energy intermediates, such as carbenes or radicals, which can then undergo rearrangement. wikipedia.org For instance, the photochemical Wolff rearrangement of α-diazoketones is a well-known method for generating ketenes, which are versatile synthetic intermediates. nih.govorganic-chemistry.org While this compound is not a diazo compound, photolysis could potentially lead to the homolytic cleavage of a carbon-chlorine bond, generating a radical intermediate. Subsequent rearrangement of this radical species could lead to new products.
Studies on the photolysis of related compounds, such as ethyl diazomalonate, have shown that the reaction outcome is highly dependent on the wavelength of irradiation and the molecular conformation, leading to either Wolff rearrangement products or carbene insertion products. nih.gov The photolysis of other nitrogen heterocyclic compounds in the presence of diethyl malonate has also been investigated, indicating the potential for complex photochemical interactions. researchgate.net A "photo-Favorskii" reaction has also been described for certain substrates, proceeding through a triplet diradical intermediate. wikipedia.org The application of such photochemical strategies to this compound remains an unexplored but potentially fruitful area of research for accessing novel molecular scaffolds.
Advanced Applications of Diethyl Dichloromalonate in Organic Synthesis Research
Precursor in Chiral Synthesis and Isotopic Labeling
The presence of two chlorine atoms on the α-carbon of diethyl dichloromalonate provides a reactive center for various transformations, making it an important precursor in both chiral synthesis and isotopic labeling studies.
Chiral halogenated acetic acids are significant targets in synthetic chemistry due to their potential applications as precursors to chiral halomethanes, which are of interest for fundamental studies in stereochemistry and parity violation. rsc.org A synthetic route starting from diethyl malonate allows for the versatile synthesis of chiral halogenated acetic acids with substitutions of fluorine, chlorine, bromine, and hydrogen/deuterium (B1214612) at the α-carbon. researchgate.netethz.chresearchgate.net
While direct methods to obtain certain intermediates from diethyl malonate can result in poor yields and the formation of this compound as a byproduct, a stepwise approach is more efficient. rsc.orgethz.ch For instance, the synthesis of diethyl bromochloromalonate can be achieved in high yield by chlorinating diethyl bromomalonate. rsc.orgethz.ch This bromochlorinated intermediate serves as a key precursor. Subsequent hydrolysis and decarboxylation under specific conditions can lead to the formation of the desired chiral halogenated acetic acids. rsc.org For example, deutero-chlorofluoroacetic acid can be synthesized from diethyl chlorofluoromalonate by heating with a mixture of D₂SO₄ and D₂O. rsc.org
A general scheme for obtaining chiral acetic acids involves the unilateral decarboxylation of halogenated diethyl malonates. ethz.ch This strategic approach highlights the utility of this compound and its derivatives in accessing stereochemically defined molecules.
Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions and metabolic processes, providing invaluable insights into reaction mechanisms. wikipedia.org this compound and its derivatives are instrumental in preparing isotopically labeled compounds for such studies. researchgate.netethz.ch
The synthesis of deutero bromochloroacetic acid provides a clear example of this application. ethz.ch By reacting diethyl bromochloromalonate with sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD), followed by acidification with deuterated sulfuric acid (D₂SO₄), a deuterium atom is incorporated into the final acetic acid product. ethz.ch This method allows for the specific placement of isotopes, which is crucial for mechanistic investigations. ethz.chnih.gov
The use of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), coupled with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enables researchers to follow the fate of labeled molecules. wikipedia.orgnih.govnih.gov This approach has been widely applied in various fields, including the study of terpene biosynthesis and quantitative proteomics. nih.govnih.govisotope.combeilstein-journals.org The ability to synthesize specifically labeled precursors from reagents like this compound is fundamental to the success of these sophisticated mechanistic probes. ethz.chbeilstein-journals.org
Synthesis of Chiral Halogenated Acetic Acids
Building Block for Complex Polyfunctional Molecules
The reactivity of this compound extends to its use as a foundational element in the construction of more complex molecules bearing multiple functional groups.
Malonic acid and its derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide array of valuable compounds. wikipedia.org this compound can be hydrolyzed under acidic or basic conditions to yield substituted malonic acid derivatives. smolecule.com These derivatives are key intermediates in the synthesis of various pharmaceuticals and specialty chemicals. The reactivity of the methylene (B1212753) group in malonic esters allows for easy alkylation, leading to the formation of diethyl alkylmalonates and diethyl dialkylmalonates, which are precursors to compounds like barbiturates.
| Starting Material | Reagents | Product | Significance |
| Diethyl malonate | 1. NaH 2. CuBr₂ | Diethyl bromomalonate | Intermediate for further halogenation |
| Diethyl bromomalonate | N-Chlorosuccinimide | Diethyl bromochloromalonate | Precursor to chiral halogenated acetic acids |
| Diethyl malonate | 1. NaH 2. N-fluoro-2,4,6-trimethylpyridinium triflate | Diethyl fluoromalonate | Precursor to fluoro-substituted acids |
Table 1: Synthesis of Substituted Malonic Acid Derivatives
Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid with a wide range of biological activities, including antioxidant and antimicrobial properties. researchgate.netnih.gov Its derivatives are therefore of significant interest in medicinal chemistry. nih.govresearchgate.netpjps.pkglobalresearchonline.net While direct synthesis of gallic acid from this compound is not a common route, the principles of using malonic ester chemistry are central to the synthesis of many aromatic compounds. The structural motifs derived from malonic esters can be elaborated into complex structures, including those related to gallic acid.
For instance, the synthesis of various gallic acid derivatives often involves the modification of the carboxylic acid group or the hydroxyl groups to create amides, esters, and other functionalized molecules with enhanced biological profiles. pjps.pkglobalresearchonline.net The fundamental reactions of malonic esters, such as condensation and cyclization, provide a powerful toolbox for constructing the core structures of such complex natural product derivatives.
Construction of Substituted Malonic Acid Derivatives
Contribution to Cyclopropane (B1198618) Synthesis and Analogs
The cyclopropane ring is a recurring structural motif in numerous natural products and biologically active molecules. researchgate.netnih.gov The unique strain and electronic properties of this three-membered ring impart interesting reactivity and biological function. This compound and related malonic esters play a crucial role in the synthesis of cyclopropane derivatives.
A classic method for synthesizing cyclopropane-dicarboxylic acids involves the condensation of a malonic acid derivative with a 1,2-dihaloalkane. For example, the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base like sodium ethoxide yields diethyl cyclopropane-1,1-dicarboxylate. While this specific reaction can have limitations, modern variations have improved its efficiency.
The resulting cyclopropane dicarboxylates are versatile intermediates that can be further transformed into a variety of cyclopropane-containing compounds. researchgate.net The development of metal-catalyzed cyclopropanation reactions has further expanded the scope of these transformations, allowing for the synthesis of highly functionalized and stereochemically defined cyclopropanes. beilstein-journals.orgorganic-chemistry.orgnih.gov
| Reactants | Catalyst/Reagents | Product Type | Key Feature |
| Alkene, Diazoacetate | Rh(II) or Cu(I) complexes | Cyclopropyl ester | Metal-catalyzed carbene addition |
| Alkene, Diiodomethane | Diethylzinc (Simmons-Smith) | Cyclopropane | Stereospecific conversion of alkenes |
| 1,3-Diene, Cyclopropene | ZnCl₂ or [Rh₂(OAc)₄] | 1,2-Divinylcyclopropane | Metal-catalyzed vinyl carbene transfer |
Table 2: Modern Methods for Cyclopropane Synthesis
Intermediate in the Synthesis of Advanced Pharmaceutical and Agrochemical Scaffolds
This compound serves as a notable intermediate in the synthesis of complex molecular frameworks, particularly within the agrochemical sector. Its utility is highlighted in the preparation of key structural motifs for modern crop protection agents.
One of the significant applications of this compound is in the synthesis of 1,3,4-triazine derivatives. google.com These triazine-based compounds are a critical class of herbicides, widely used to protect crops from weeds. google.com The process can involve reacting a 2-halo-substituted diethyl malonate, including diethyl 2,2-dichloromalonate, with methylhydrazine to form 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate. google.com This intermediate is pivotal for constructing the 1,3,4-triazine ring system. google.com The reaction can be carried out in various solvents like ethanol (B145695) or acetonitrile (B52724) and is often catalyzed by an acid. google.comgoogle.com
Furthermore, this compound emerges as a significant byproduct in the industrial synthesis of diethyl chloromalonate, which is a crucial precursor for the strobilurin fungicide, Fluoxastrobin. google.com During the chlorination of diethyl malonate, the formation of the dichloro-adduct is a common issue that requires management to ensure the purity of the desired monochlorinated product. google.com This underscores the relevance of this compound in the manufacturing processes of valuable agrochemicals, even if its presence is sometimes undesired.
While direct examples in pharmaceutical synthesis are less explicitly documented in current research literature compared to its agrochemical applications, the general class of dialkyl 2-halomalonates is recognized for its role in producing active pharmaceutical ingredients (APIs). derpharmachemica.com For instance, the analogous compound, dimethyl 2-chloromalonate, is a starting material for APIs such as Bosentan and Vilazodone. derpharmachemica.com The reactivity of the dichlorinated analogue suggests its potential as a building block for novel pharmaceutical compounds containing a gem-dihalogenated carbon center, a structural feature that can influence the biological activity of a molecule. smolecule.comvulcanchem.com
Agrochemical Scaffolds Derived from this compound and Analogues
| Scaffold/Intermediate | Starting Malonate Derivative | Application/Significance |
|---|---|---|
| 1,3,4-Triazine Derivatives | Diethyl 2,2-dichloromalonate | Herbicidal activity google.com |
Utilization in Heterocyclic Chemistry
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and substituted malonic esters are foundational reagents in this field. derpharmachemica.commdpi.com this compound, with its two electrophilic chlorine atoms and adjacent ester functionalities, represents a highly reactive building block for the construction of a variety of heterocyclic systems. derpharmachemica.com
The core reactivity of malonate derivatives in heterocyclic synthesis involves their cyclocondensation with dinucleophiles. mdpi.comresearchgate.net These reactions can lead to the formation of five, six, and seven-membered rings, which constitute the core of many biologically active compounds. derpharmachemica.com For instance, the reaction of malonates with urea (B33335) or amidines is a classical method for synthesizing barbituric acids and related pyrimidine (B1678525) derivatives. mdpi.com
In the context of this compound, its gem-dichloro configuration provides a unique reaction pathway. The two chlorine atoms can be displaced by a variety of nucleophiles, making it an effective precursor for heterocycles. General principles of heterocyclic synthesis suggest that this compound can react with dinucleophiles such as diamines, hydrazines, and hydroxylamines to yield a range of heterocyclic structures. For example, reaction with a 1,2-dinucleophile could lead to the formation of a five-membered ring, while a 1,3-dinucleophile could produce a six-membered heterocycle.
While specific, extensively documented examples starting directly from this compound are emerging, the reactivity of analogous compounds provides strong evidence for its potential. For example, derivatives of thiosemicarbazide (B42300) react with diethyl acetylenedicarboxylate (B1228247) (DEAD), another type of activated dicarbonyl compound, to form five-membered thiazoline (B8809763) heterocycles. semanticscholar.org It is plausible that this compound could participate in similar cyclization reactions with appropriate sulfur- and nitrogen-containing nucleophiles. The cyclocondensation of 2-substituted malonic acid derivatives with dinucleophiles is a well-established route to what are often termed "malonyl heterocycles," which feature a 1,3-dicarbonyl moiety or its enol tautomer within the ring system. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diethyl chloromalonate |
| Dimethyl dichloromalonate |
| Dimethyl 2-chloromalonate |
| Fluoxastrobin |
| Bosentan |
| Vilazodone |
| 1,3-Diethyl 2-(2-methylhydrazinylidene)propanedioate |
| Diethyl malonate |
| Methylhydrazine |
| Diethyl acetylenedicarboxylate (DEAD) |
| Thiosemicarbazide |
Spectroscopic Characterization and Structural Elucidation in Diethyl Dichloromalonate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, within a molecule. researchgate.net By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed molecular structure can be assembled.
While the ¹H NMR spectrum of diethyl dichloromalonate itself is simple due to the absence of protons on the central carbon, the technique is invaluable for analyzing its derivatives and monitoring reaction progress. For this compound, the spectrum would be expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons of the two equivalent ethyl groups. The integration of these signals would correspond to a 3:2 ratio.
In the synthesis and reactions of its derivatives, ¹H NMR is crucial for tracking the conversion of reactants to products. magritek.com For instance, in the synthesis of diethyl chloromalonate, the appearance of a singlet for the proton on the central carbon (α-proton) at approximately 4.86 ppm would be a key indicator of its formation. rsc.org Similarly, monitoring the disappearance of reactant signals and the emergence of product signals allows for the determination of reaction kinetics and endpoints. researchgate.net The chemical shifts and splitting patterns of the ethyl group protons can also provide information about the electronic environment of the malonate core.
Interactive Table 1: Representative ¹H NMR Data for Diethyl Malonate Derivatives Note: Data for this compound is predicted based on its structure, as it lacks an α-proton.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -OCH₂CH₃ | ~4.4 | Quartet | ~7.1 |
| -OCH₂CH₃ | ~1.4 | Triplet | ~7.1 | |
| Diethyl Chloromalonate rsc.org | -CH (Cl)- | 4.86 | Singlet | N/A |
| -OCH₂ CH₃ | 4.32 | Quartet | 7.1 | |
| -OCH₂CH₃ | 1.34 | Triplet | 7.1 | |
| Diethyl Malonate rsc.org | -CH₂ - | 4.86 | Singlet | N/A |
| -OCH₂ CH₃ | 4.32 | Quartet | 7.1 | |
| -OCH₂CH₃ | 1.34 | Triplet | 7.1 |
Carbon-13 NMR spectroscopy is essential for determining the carbon framework of a molecule. libretexts.org Unlike ¹H NMR, the low natural abundance of the ¹³C isotope means that carbon-carbon coupling is typically not observed, leading to simpler spectra where each unique carbon atom produces a single peak. pressbooks.pub
For this compound, the ¹³C NMR spectrum provides clear evidence of its structure. nih.gov The spectrum shows distinct signals for the carbonyl carbon (C=O), the dichlorinated quaternary carbon (CCl₂), the methylene carbon (-OCH₂-), and the methyl carbon (-CH₃). The chemical shift of the CCl₂ carbon is particularly diagnostic. The comparison with related compounds like diethyl chloromalonate, which shows a signal for a CH(Cl) carbon, further confirms the structure. chemicalbook.com
Interactive Table 2: Experimental ¹³C NMR Chemical Shifts for this compound and Related Compounds
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound nih.gov | C =O | 161.8 |
| -C Cl₂- | 97.9 | |
| -OC H₂CH₃ | 64.2 | |
| -OCH₂C H₃ | 13.8 | |
| Diethyl Chloromalonate chemicalbook.com | C =O | 164.5 |
| -C H(Cl)- | 55.5 | |
| -OC H₂CH₃ | 63.2 | |
| -OCH₂C H₃ | 13.9 | |
| Diethyl Malonate hmdb.ca | C =O | 167.3 |
| -C H₂- | 41.7 | |
| -OC H₂CH₃ | 61.4 | |
| -OCH₂C H₃ | 14.1 |
For fluorinated analogs of this compound, Fluorine-19 NMR (¹⁹F NMR) is an indispensable analytical tool. rsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies. wikipedia.org It also features a wide range of chemical shifts, which are highly sensitive to the local electronic environment, making it excellent for distinguishing between different fluorine atoms in a molecule. wikipedia.org
In the context of malonate research, ¹⁹F NMR is used to characterize compounds such as diethyl chlorofluoromalonate and diethyl bromofluoromalonate. rsc.org The ¹⁹F NMR spectrum of diethyl chlorofluoromalonate, for example, shows a singlet at approximately -161.8 ppm, confirming the presence of the fluorine atom attached to the central carbon. rsc.org This technique is also invaluable for monitoring reactions involving the introduction or modification of fluorine-containing groups. nih.gov
Interactive Table 3: ¹⁹F NMR Data for Halogenated Diethyl Malonate Analogs
| Compound | Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity |
| Diethyl Chlorofluoromalonate rsc.org | -CF (Cl)- | -161.83 | Singlet |
| Diethyl Bromofluoromalonate rsc.org | -CF (Br)- | -122.39 | Singlet |
While 1D NMR spectra are often sufficient for simple molecules, complex structures or spectra with overlapping signals may require advanced multi-dimensional NMR techniques. researchgate.netiaea.org These experiments correlate signals in two dimensions, providing information about connectivity between nuclei. weebly.com
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment on a derivative of this compound would show cross-peaks between protons that are coupled to each other, such as the methylene and methyl protons of the ethyl groups, confirming their connectivity. cuni.cz
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These 2D experiments correlate the chemical shifts of protons with the directly attached carbons. For this compound, an HSQC spectrum would show correlations between the methylene protons and the methylene carbons, and between the methyl protons and the methyl carbons, aiding in the unambiguous assignment of both ¹H and ¹³C spectra.
These advanced methods are powerful tools for the complete structural elucidation of this compound and its more complex reaction products. diva-portal.org
Fluorine-19 NMR (¹⁹F NMR) for Halogenated Analogs
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the m/z ratio with very high accuracy (typically to four or five decimal places). measurlabs.com This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak, as different formulas with the same nominal mass will have slightly different exact masses due to the mass defects of their constituent atoms. nih.gov
For this compound (C₇H₁₀Cl₂O₄), HRMS is used to confirm its elemental composition. nih.govrsc.org The experimentally determined exact mass will closely match the calculated theoretical mass, providing definitive evidence for the molecular formula and distinguishing it from any potential isomers or impurities. measurlabs.com The isotopic pattern created by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would also be clearly resolved and would match the expected distribution, further corroborating the structure.
Interactive Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₀Cl₂O₄ | nih.gov |
| Calculated Exact Mass | 227.9956142 Da | nih.gov |
| Nominal Mass | 229 g/mol | nih.gov |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. cmu.edu In the case of this compound (C₇H₁₀Cl₂O₄), electron impact mass spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a molecular fingerprint. cmu.edunih.gov
The molecular ion (M⁺˙) peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 229.05 g/mol ). nih.gov A key feature in the mass spectrum of a chlorinated compound is the presence of isotope peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. For a molecule containing two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments: an (M) peak, an (M+2) peak, and an (M+4) peak, with predictable relative intensities.
The fragmentation of the this compound molecular ion is governed by the stability of the resulting fragments and follows established pathways for esters. libretexts.orgmsu.edu The presence of electronegative chlorine atoms and multiple functional groups leads to several predictable cleavage points. libretexts.org
Key fragmentation pathways include:
Alpha-Cleavage: This is a common fragmentation pathway for esters, occurring at the bonds adjacent to the carbonyl group. libretexts.org This can involve the loss of an ethoxy radical (•OCH₂CH₃, 45 u) to form a stable acylium ion.
Loss of an Ester Group: Cleavage can result in the loss of an entire ethoxycarbonyl radical (•COOCH₂CH₃, 73 u).
Cleavage of C-Cl Bonds: The carbon-chlorine bonds can also break, leading to fragments that have lost one or both chlorine atoms.
Rearrangements: While less common, rearrangements like the McLafferty rearrangement can occur in some esters, though the substitution on the alpha-carbon may hinder this specific pathway.
The analysis of these fragments allows for the unambiguous confirmation of the compound's structure. The fragmentation pattern is highly sensitive to the substituents on the malonate moiety, meaning that even small structural changes would lead to a profoundly different mass spectrum. mdpi.com
| Fragment Ion (Formula) | Proposed Fragmentation Pathway | Theoretical m/z | Notes |
|---|---|---|---|
| [C₇H₁₀Cl₂O₄]⁺˙ | Molecular Ion | 228/230/232 | Shows characteristic M, M+2, M+4 isotopic pattern for two Cl atoms. nih.gov |
| [C₅H₅Cl₂O₃]⁺ | Loss of ethoxy radical (•OC₂H₅) | 183/185/187 | Result of alpha-cleavage, a common pathway for esters. msu.edu |
| [C₄H₅Cl₂O₂]⁺ | Loss of ethoxycarbonyl radical (•COOC₂H₅) | 155/157/159 | Indicates cleavage of the C-C bond adjacent to a carbonyl. |
| [C₂H₅O]⁺ | Ethoxy cation | 45 | A common fragment from ethyl esters. |
| [C₂H₅]⁺ | Ethyl cation | 29 | Often observed in the fragmentation of ethyl esters. msu.edu |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. anton-paar.com These methods probe the vibrational modes of molecular bonds, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies. savemyexams.com For this compound, these spectra provide clear evidence for its ester and halogenated alkane functionalities.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its ester groups. libretexts.org Key features include:
C=O Stretch: A very strong and sharp absorption band is expected in the region of 1740-1760 cm⁻¹. The presence of two electron-withdrawing chlorine atoms on the α-carbon typically shifts this peak to a higher frequency compared to simple alkyl esters. libretexts.org
C-O Stretch: Esters exhibit two distinct C-O stretching vibrations. These strong bands are typically found in the 1300-1000 cm⁻¹ region of the spectrum. libretexts.org
C-H Stretch: Absorptions from the C-H bonds of the ethyl groups appear in the 3000-2850 cm⁻¹ range. libretexts.org
C-Cl Stretch: The vibrations corresponding to the carbon-chlorine bonds are found in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. upi.edu
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. anton-paar.com While some vibrations are active in both techniques, Raman is often more sensitive to symmetric vibrations and non-polar bonds. For this compound, the symmetric stretches of the C(Cl₂) moiety and the C-C backbone may be more prominent in the Raman spectrum. chemicalbook.comchemicalbook.com Comparing the Raman spectrum of a sample to that of a known standard can confirm its identity. researchgate.net
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique (Typical) |
|---|---|---|---|
| C-H Stretch | Alkyl (CH₂, CH₃) | 3000 - 2850 | IR |
| C=O Stretch | Ester | 1760 - 1740 | IR (Strong), Raman (Moderate) |
| C-H Bend | Alkyl (CH₂, CH₃) | 1470 - 1370 | IR |
| C-O Stretch | Ester | 1300 - 1000 | IR (Strong) |
| C-Cl Stretch | Halogenated Alkane | 800 - 600 | IR |
Advanced Spectroscopic Techniques in Reaction Monitoring and Kinetics
The study of chemical reactions has been greatly advanced by the application of in-situ spectroscopic techniques, which allow for the real-time monitoring of reactant consumption and product formation without disturbing the reaction. numberanalytics.comrsc.org Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly well-suited for studying the kinetics and mechanisms of reactions involving this compound. jasco-global.commt.com
By inserting a probe directly into the reaction vessel, changes in the concentrations of various species can be tracked by monitoring the intensity of their characteristic spectral bands over time. numberanalytics.comjasco-global.com For instance, in a reaction where this compound is consumed, the intensity of its strong carbonyl peak (around 1750 cm⁻¹) would decrease. Conversely, if it were being synthesized via the chlorination of diethyl malonate, the disappearance of the reactant's α-hydrogen peak and the growth of the product's C-Cl bands could be observed. youtube.com
This real-time, data-rich approach provides several advantages for kinetic analysis:
It allows for the determination of reaction rates, rate laws, and activation energies under actual process conditions. mt.com
It helps in the identification of transient reaction intermediates and byproducts, offering deep insight into the reaction mechanism. numberanalytics.comosti.gov
It facilitates the rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading to improve yield and selectivity. mt.com
Kinetic studies using these spectroscopic methods are crucial for developing robust, safe, and scalable chemical processes in both academic research and industrial manufacturing. rsc.orgrsc.org The detailed kinetic and mechanistic data obtained are invaluable for process modeling and control. nsf.gov
| Reaction Scenario | Monitored Species | Spectroscopic Feature to Track (IR) | Kinetic Information Gained |
|---|---|---|---|
| Synthesis of DEDCM from Diethyl Malonate | Diethyl Malonate (Reactant) | Decrease in absorbance of α-C-H stretch | Rate of reactant consumption |
| Synthesis of DEDCM from Diethyl Malonate | This compound (Product) | Increase in absorbance of C=O stretch (~1750 cm⁻¹) and C-Cl bands | Rate of product formation |
| Reaction of DEDCM with a Nucleophile | This compound (Reactant) | Decrease in absorbance of C=O stretch (~1750 cm⁻¹) | Reaction order with respect to DEDCM |
Computational Chemistry Approaches to Diethyl Dichloromalonate Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying many-body systems like atoms and molecules. nih.govrsc.org It offers a computationally efficient yet accurate method to investigate the electronic structure and properties of molecules. fluorine1.ru DFT calculations are based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. nih.govrsc.org This approach is widely used to predict molecular geometries, reaction energies, and activation barriers. fluorine1.runih.gov
The electronic structure of a molecule dictates its chemical behavior. DFT is extensively used to analyze the electronic properties of molecules to predict their reactivity. mdpi.comCurrent time information in Edmonton, CA. Key aspects of electronic structure analysis include the examination of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor. mdpi.com
For a molecule like diethyl dichloromalonate, the presence of two electron-withdrawing chlorine atoms and two ester groups significantly influences its electronic structure. The chlorine atoms, being highly electronegative, draw electron density away from the central carbon atom, making it highly electrophilic. DFT calculations can quantify this effect by mapping the electrostatic potential (ESP) and calculating atomic charges. smolecule.com Reactivity indices such as the Fukui function and dual descriptor, which are derived from DFT, can pinpoint the most reactive sites within the molecule for nucleophilic or electrophilic attack. mdpi.com
While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by studies on analogous compounds. For example, in a study of the related diethyl chloromalonate, DFT calculations were employed to understand its reactivity in nucleophilic substitution reactions. fluorine1.ruresearchgate.net These studies show that the α-carbon is the primary site for nucleophilic attack. Similar principles would apply to this compound, where the geminal dichloro substitution would further enhance the electrophilicity of the central carbon.
The table below illustrates the kind of data that can be generated from DFT calculations to predict reactivity, using conceptual DFT descriptors. Note that these are hypothetical values for this compound, based on general principles.
| Reactivity Descriptor | Calculated Value (arbitrary units) | Interpretation for this compound |
|---|---|---|
| HOMO Energy | -8.5 eV | Low energy suggests it is a relatively poor electron donor. |
| LUMO Energy | -1.2 eV | Low energy indicates a strong electron acceptor, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 7.3 eV | A large gap indicates high kinetic stability. |
| Electrophilicity Index (ω) | High | Quantifies the high electrophilic character of the molecule. |
| Fukui Function (f+) on Cα | High Positive Value | Indicates the α-carbon is the most susceptible site for nucleophilic attack. |
DFT is a powerful tool for mapping the potential energy surface (PES) of a chemical reaction, which helps in elucidating the detailed mechanism. ustc.edu.cnmit.edu This involves identifying reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. mdpi.comverachem.com A transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. mdpi.com
For this compound, a key reaction is nucleophilic substitution at the dichlorinated carbon. Computational studies on the analogous chlorine-fluorine exchange in diethyl chloromalonate have been performed using DFT at the B3LYP/6-311+G* level of theory. fluorine1.ruresearchgate.net These studies characterized the SN2 transition state as having a pentacoordinate carbon center. researchgate.net The calculations revealed that the SN1 pathway, involving the dissociation of the C-Cl bond, has a prohibitively high energy barrier (over 200 kJ/mol), making it non-viable. In contrast, the SN2 pathway was found to be a barrierless, spontaneous process in the gas phase and various solvents. researchgate.net
The calculated activation and reaction free energies for the SN2 fluorination of diethyl chloromalonate in different solvents illustrate the type of quantitative data that can be obtained. fluorine1.ruresearchgate.net
| Solvent | Dielectric Constant (ε) | Calculated Activation Free Energy (ΔG‡) (kJ/mol) | Calculated Reaction Free Energy (ΔG) (kJ/mol) |
|---|---|---|---|
| Cyclohexane (B81311) | 2.02 | -150 | -266.9 |
| Water | 78.39 | N/A | -221.8 |
Data from a quantum-chemical study on the SN2 reaction of diethyl chloromalonate. fluorine1.ruresearchgate.net The negative activation energy in cyclohexane indicates a barrierless process. researchgate.net
These findings for diethyl chloromalonate strongly suggest that nucleophilic substitution on this compound would also proceed via an SN2 mechanism. DFT calculations would be essential to determine the precise geometry of the transition state and the activation energy, which would likely be influenced by the presence of the second chlorine atom.
For this compound, the key flexible bonds are the C-C and C-O bonds of the two ethyl ester groups. Rotation around these bonds can lead to a complex conformational landscape. Computational methods can systematically or stochastically search for these low-energy conformations. chemrxiv.org An energetic profile, or potential energy scan, can be generated by calculating the energy of the molecule as a specific dihedral angle is rotated, which helps to identify stable conformers and the energy barriers between them. sciforum.net
| Conformer | Dihedral Angle (O=C-C-C=O) | Relative Energy (kcal/mol) (Hypothetical) | Key Feature |
|---|---|---|---|
| Anti | ~180° | 0.0 (Global Minimum) | Ester groups are furthest apart, minimizing steric repulsion. |
| Gauche | ~60° / ~300° | 0.8 | Ester groups are closer, leading to some steric strain. |
| Syn-Eclipsed | ~0° | 5.0 (Transition State) | Ester groups are eclipsing, representing a high-energy barrier. |
Hypothetical conformational energy data for this compound, illustrating the expected trend based on steric interactions.
Reaction Pathway Elucidation and Transition State Analysis
Ab Initio Quantum Chemical Methods
Ab initio (Latin for "from the beginning") quantum chemical methods are a class of computational techniques that solve the electronic Schrödinger equation without using empirical parameters derived from experimental data. These methods are based solely on fundamental physical constants. They form a systematic hierarchy, where higher levels of theory include a more accurate treatment of electron correlation, leading to more precise results, albeit at a greater computational expense. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.
While DFT is a workhorse for many applications, high-level correlated ab initio methods are often considered the "gold standard" for achieving very high accuracy, especially for energy calculations. Methods like Coupled Cluster with single, double, and perturbative triple excitations, denoted as CCSD(T), are capable of providing results with "chemical accuracy" (typically within 1 kcal/mol of experimental values).
These methods are particularly important for benchmarking the results of less computationally expensive methods like DFT and for cases where DFT functionals are known to perform poorly. For this compound, CCSD(T) calculations could provide highly accurate values for:
Reaction Enthalpies and Activation Energies: Providing a definitive prediction of the thermodynamics and kinetics of its reactions.
Conformational Energies: Precisely determining the relative stabilities of different conformers.
Ionization Potentials and Electron Affinities: Offering accurate data on its fundamental electronic properties.
The high computational cost of these methods, which can scale very steeply with the number of atoms and basis functions, often limits their application to smaller systems or requires significant computational resources. Therefore, a common strategy is to optimize the geometry of a molecule like this compound with a more economical method (like DFT or MP2) and then perform a single-point energy calculation at the higher CCSD(T) level. sciforum.net
The table below shows a comparison of the computational scaling of different methods, highlighting the cost of high-level correlated approaches.
| Method | Computational Scaling (N = number of basis functions) | Typical Application |
|---|---|---|
| Hartree-Fock (HF) | ~N4 | Initial geometry optimizations, qualitative orbital analysis. |
| DFT | ~N3 - N4 | Geometries, frequencies, reaction pathways for medium to large systems. |
| MP2 | ~N5 | Good for including electron correlation in geometry optimizations. |
| CCSD(T) | ~N7 | Benchmark energy calculations for small to medium systems. |
The accuracy of any ab initio or DFT calculation is critically dependent on the choice of the basis set . nih.gov A basis set is a set of mathematical functions (typically atom-centered Gaussian functions) used to construct the molecular orbitals. nih.gov Larger basis sets provide more flexibility to describe the distribution of electrons, leading to more accurate results, but at a significantly higher computational cost. nih.govverachem.com
Commonly used basis sets belong to families like Pople-style (e.g., 6-31G*, 6-311+G(d,p)) and Dunning's correlation-consistent sets (e.g., cc-pVDZ, aug-cc-pVTZ). nih.gov
Polarization functions (like 'd' on heavy atoms and 'p' on hydrogen, denoted by * or (d,p)) are essential for describing the anisotropic nature of chemical bonds.
Diffuse functions (denoted by + or aug-) are important for accurately describing anions, lone pairs, and non-covalent interactions.
For a molecule like this compound, which contains polar C-Cl and C=O bonds and lone pairs on the oxygen and chlorine atoms, a basis set with both polarization and diffuse functions (e.g., 6-311+G(d,p) or aug-cc-pVDZ) is necessary for obtaining reliable results. The study on diethyl chloromalonate, for example, used the 6-311G(d) basis set, which includes polarization functions, and was part of the B3LYP functional combination. fluorine1.ru
Optimizing the balance between accuracy and computational cost is a key challenge. chemrxiv.org Strategies include:
Mixed-level calculations: Using a smaller basis set for initial geometry optimization and a larger one for the final single-point energy calculation.
Basis set extrapolation: Performing calculations with a series of systematically larger basis sets (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ) and extrapolating the energy to the complete basis set (CBS) limit.
The choice of basis set must be carefully considered and validated to ensure that the computational results are both accurate and meaningful.
High-Level Correlated Methods for Accurate Energy Calculations
Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of chemical systems at an atomic level. rsc.org While specific MD studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining research on analogous molecules, such as malonic acid and other esters in various solvents. nih.govfrontiersin.orgnih.gov
MD simulations treat atoms as classical particles whose motions are governed by Newton's laws. rsc.org The forces between atoms are calculated using a potential energy function, commonly referred to as a force field. These simulations can provide detailed insights into how the surrounding solvent molecules influence the conformational dynamics, solvation structure, and transport properties of a solute like this compound.
Solvent Effects:
The choice of solvent can significantly impact the behavior of this compound in a solution. MD simulations can elucidate these effects by analyzing the radial distribution functions (RDFs) between solute and solvent atoms, which describe the probability of finding a solvent atom at a certain distance from a solute atom. nih.gov For instance, in a study on malonic acid in water, MD simulations revealed the formation of distinct hydration shells around the solute, highlighting the role of hydrogen bonding in stabilizing the system. nih.gov Similar interactions would be expected for this compound, with the ester and chloro- groups influencing the local solvent structure.
The polarity and hydrogen-bonding capabilities of the solvent will affect the conformational preferences of the this compound molecule. The relative orientation of the two ethyl ester groups and the C-Cl bonds can change in response to the solvent environment. MD simulations can quantify these conformational changes by calculating dihedral angle distributions.
Reaction Dynamics:
MD simulations can also be employed to study the dynamics of chemical reactions involving this compound. For example, in a simulated hydrolysis reaction, MD could track the trajectory of a water molecule or hydroxide (B78521) ion as it approaches one of the ester groups, leading to the formation of a tetrahedral intermediate. Such simulations can help to understand the role of the solvent in stabilizing transition states and intermediates, as well as the dynamics of bond-breaking and bond-forming events. nih.gov
While classical MD with standard force fields cannot model the breaking and forming of chemical bonds, reactive force fields (like ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods can be used. In a QM/MM approach, the reacting species (e.g., this compound and a nucleophile) are treated with a higher level of theory (quantum mechanics), while the surrounding solvent is treated with classical mechanics. This hybrid approach provides a balance between accuracy and computational cost, making it suitable for studying reaction mechanisms in solution.
The following table summarizes typical parameters that would be considered in an MD simulation of this compound in a common solvent like water.
| Simulation Parameter | Typical Value/Method | Purpose |
| Force Field | OPLS-AA, CHARMM, AMBER | Describes the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E | Represents the water molecules in the simulation box. |
| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. |
| Temperature | 298 K | Simulates room temperature conditions. |
| Pressure | 1 atm | Simulates atmospheric pressure conditions. |
| Time Step | 1-2 fs | The interval between successive steps in the simulation. |
| Simulation Time | ns to µs | The total duration of the simulated trajectory. |
Prediction of Spectroscopic Parameters via Computational Models
Computational chemistry offers a suite of methods for the prediction of spectroscopic parameters, which can be invaluable for the identification and characterization of molecules like this compound. unibo.it Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often providing a good balance between accuracy and computational cost. d-nb.infouni-bonn.de
NMR Spectroscopy:
The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a common application of computational chemistry. conicet.gov.ar The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional (like B3LYP or M06-2X) and a suitable basis set (e.g., 6-31G* or larger), can provide theoretical chemical shifts. researchgate.net These calculated values are then often scaled using empirical correlations to improve agreement with experimental data. mdpi.com
For this compound, computational models can predict the chemical shifts for the ethyl group protons and carbons, as well as the quaternary carbon and the carbonyl carbons. Comparing these predictions with experimental spectra, such as those available in public databases, can help to confirm the structure of the molecule and assign the observed peaks. nih.gov
Vibrational Spectroscopy (IR and Raman):
The vibrational frequencies observed in Infrared (IR) and Raman spectra correspond to the different vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities. researchgate.net By analyzing the computed vibrational modes, specific peaks in the experimental spectrum of this compound can be assigned to particular functional groups, such as the C=O stretching of the ester groups, C-O stretching, C-Cl stretching, and various bending modes of the ethyl groups. Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the computed frequencies.
The table below presents a hypothetical comparison of experimental spectroscopic data for this compound with data that could be obtained from computational predictions.
| Spectroscopic Data | Experimental Value (from PubChem) nih.gov | Computationally Predicted Value (Hypothetical) | Computational Method |
| ¹³C NMR (CDCl₃) | δ ~163 ppm (C=O), ~87 ppm (C-Cl₂), ~64 ppm (CH₂), ~13 ppm (CH₃) | δ ~165 ppm (C=O), ~89 ppm (C-Cl₂), ~65 ppm (CH₂), ~14 ppm (CH₃) | DFT (B3LYP/6-31G) with GIAO |
| IR (Vapor Phase) | ~1760 cm⁻¹ (C=O stretch) | ~1780 cm⁻¹ (C=O stretch) | DFT (B3LYP/6-31G) |
Rational Design of this compound Derivatives and Catalysts
Computational chemistry provides a powerful framework for the rational design of new molecules and catalysts with desired properties, a process that can be significantly more efficient than traditional trial-and-error approaches. arxiv.orgyoutube.comfrontiersin.org
Design of this compound Derivatives:
By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its chemical and physical properties. For example, replacing the chlorine atoms with other halogens (fluorine, bromine) or with different functional groups would alter the molecule's reactivity, polarity, and steric profile.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural descriptors of these derivatives with a desired property, such as reactivity in a particular reaction or a specific biological activity. nih.gov These models, often built using machine learning algorithms, can then be used to screen a large virtual library of potential derivatives and identify the most promising candidates for synthesis and experimental testing. nih.gov
Key properties that could be tuned through the computational design of this compound derivatives include:
Reactivity: Modifying the electron-withdrawing nature of the substituents at the α-carbon can influence the acidity of the α-proton (if present) and the susceptibility of the carbonyl carbons to nucleophilic attack.
Lipophilicity: Altering the alkyl chains of the ester groups or other substituents can change the molecule's solubility in different solvents.
Steric Hindrance: The size of the substituents can be adjusted to control the accessibility of the reactive centers.
Design of Catalysts for Reactions of this compound:
Computational methods can also be employed in the design of catalysts for reactions involving this compound, such as its use in malonic ester synthesis. researchgate.netwikipedia.org For instance, in an enzyme-catalyzed reaction, molecular docking and MD simulations can be used to predict how this compound and its derivatives bind to the active site of an enzyme. researchgate.net This information can guide the redesign of the enzyme through site-directed mutagenesis to improve its catalytic efficiency or stereoselectivity. nih.gov
For non-enzymatic catalysts, such as organocatalysts or metal complexes, DFT calculations can be used to elucidate the reaction mechanism and identify the rate-determining step. nih.gov This knowledge allows for the rational modification of the catalyst's structure to lower the activation energy of the reaction. For example, the electronic and steric properties of the ligands in a metal complex can be tuned to optimize its catalytic activity.
The following table outlines a hypothetical workflow for the rational design of a catalyst for a reaction involving this compound.
| Design Step | Computational Method | Objective |
| 1. Reaction Mechanism Elucidation | DFT | Identify the transition states and intermediates of the uncatalyzed and catalyzed reaction. |
| 2. Catalyst Scaffolding | Molecular Docking / Virtual Screening | Identify potential catalyst scaffolds that can bind to this compound. |
| 3. Catalyst Optimization | DFT / QSAR | Modify the catalyst structure to lower the activation energy of the rate-determining step. |
| 4. In Silico Validation | MD Simulations | Assess the stability of the catalyst-substrate complex and the dynamics of the catalytic cycle. |
Future Research Directions and Unexplored Avenues for Diethyl Dichloromalonate
Development of Asymmetric Synthesis Methodologies Utilizing Diethyl Dichloromalonate
The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. williams.edu While this compound is an achiral molecule, its transformation into chiral products represents a significant and valuable research frontier. Future work in this area could focus on the development of catalytic asymmetric reactions where the dichloromalonate serves as a prochiral substrate.
One promising avenue involves the enantioselective substitution of one of the chlorine atoms. This could be achieved using chiral catalysts that can differentiate between the two enantiotopic chlorine atoms. Research into "privileged chiral catalysts"—catalyst scaffolds that are effective for a wide range of reactions and substrates—could be particularly fruitful. uniurb.it For instance, chiral metal complexes, such as those based on BINAP or Salen ligands, have proven effective in a variety of asymmetric transformations and could be adapted for reactions with this compound. uniurb.itpharmaguideline.com
Another approach is the use of chiral auxiliaries. These are chiral compounds that can be temporarily attached to the substrate to direct a subsequent diastereoselective reaction, after which the auxiliary is removed. williams.edupharmaguideline.com Investigating the reaction of this compound with chiral alcohols or amines to form a temporary adduct could enable diastereoselective reactions at the dichlorinated carbon, followed by hydrolysis to reveal the enantioenriched product. The development of methods for the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using related dialkyl bromomalonates and chiral reagents highlights the potential for such strategies. nih.gov
Investigation of Novel Catalytic Systems for this compound Transformations
The reactivity of this compound can be precisely controlled and expanded through the use of innovative catalytic systems. While Lewis acids like magnesium chloride have been used to suppress the formation of this compound during the monochlorination of diethyl malonate, the catalytic transformation of the dichlorinated compound itself is a rich area for investigation. smolecule.com
Future research could explore the use of advanced catalyst families, such as:
Heterobimetallic Catalysts: These complexes, which feature both Lewis acidic and Brønsted basic sites within a single molecular framework, can mimic the activity of enzymes. orgsyn.org They could be employed to facilitate tandem reactions, such as a dehalogenation-addition sequence, in a highly controlled manner.
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with well-defined active sites. rsc.org They combine the advantages of homogeneous catalysis (high efficiency and selectivity) with those of heterogeneous catalysis (ease of separation and reusability). rsc.org MOFs with tailored metallic nodes or functionalized organic linkers could be designed as shape-selective catalysts for reactions involving this compound, or to encapsulate other catalysts that perform transformations on the substrate.
Iron-Based Catalysts: Given the push for sustainable chemistry, developing catalyst systems based on abundant and non-toxic metals is crucial. Novel iron(III)-based cooperative catalyst systems have shown high efficiency in reactions like the ring-opening of epoxides. rsc.org Investigating similar iron catalysts for activating the C-Cl bonds in this compound for substitution or coupling reactions is a worthwhile pursuit.
Speculative research could also target palladium-catalyzed cross-coupling reactions, where the electron-withdrawing nature of the chlorine atoms might facilitate such transformations, although this remains to be empirically verified. vulcanchem.com
Exploration of Photochemical and Electrochemical Reactivity
Photochemical and electrochemical methods offer powerful, sustainable alternatives to traditional thermal reactions by generating highly reactive intermediates under mild conditions. rsc.org These techniques are particularly well-suited for activating the carbon-chlorine bonds in this compound.
Photochemical Reactivity: The absorption of light can induce the homolytic cleavage of a C-Cl bond in this compound to generate a radical intermediate. This approach opens pathways to reactions not easily accessible through other means. Future research could investigate:
Radical Additions: The generated dichloromalonyl radical could add to alkenes or alkynes, forming new carbon-carbon bonds.
Photoredox Catalysis: Using a photocatalyst, visible light can be used to generate the radical species under exceptionally mild conditions. nih.gov This strategy could be combined with other catalytic cycles, including enzymatic ones (photobiocatalysis), to achieve novel and highly selective transformations. illinois.edu For example, a photoredox catalyst could be used to spatiotemporally control reactions, as demonstrated in certain olefin metathesis systems. nih.gov
Electrochemical Reactivity: Electrochemistry provides precise control over redox processes by tuning the applied potential. For this compound, electrochemical reduction could lead to the sequential or simultaneous cleavage of the C-Cl bonds. This could be harnessed for:
Reductive Couplings: The electrochemically generated carbanion or radical intermediates could be trapped with various electrophiles or undergo dimerization.
Controlled Functionalization: By carefully controlling the electrode potential, it may be possible to selectively cleave one C-Cl bond, allowing for stepwise functionalization of the molecule. The study of electrolyte degradation in electrochemical processes underscores the reactivity of organic molecules under these conditions, suggesting that targeted transformations of this compound are feasible. dtu.dk
Integration into Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry has emerged as a superior technology for scaling up chemical processes, offering enhanced safety, better heat and mass transfer, and improved product consistency compared to traditional batch reactors. smolecule.comd-nb.info The synthesis of related compounds, such as diethyl chloromalonate and the drug favipiravir (B1662787) (which starts from diethyl malonate), has already benefited from the application of flow chemistry. smolecule.comnih.govrsc.orgresearchgate.netresearchgate.net
Future research should focus on integrating this compound into continuous flow systems for two key purposes:
Scalable and Safe Synthesis: The chlorination of diethyl malonate to produce this compound can be highly exothermic and produce hazardous byproducts like HCl. smolecule.com A flow reactor allows for precise temperature control and immediate quenching, minimizing byproduct formation and improving safety. smolecule.com
Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. A flow setup could be designed where this compound is synthesized in the first module and then directly streamed into subsequent modules for further transformations, such as catalytic substitutions or couplings. This approach significantly improves efficiency and reduces waste.
The development of such integrated flow processes would be essential for the potential industrial utilization of this compound as a building block.
Interdisciplinary Applications in Materials Science and Polymer Chemistry
The unique structure of this compound makes it an intriguing candidate for applications in materials science and polymer chemistry. The two chlorine atoms provide reactive handles for polymerization or grafting, while the ester groups can be hydrolyzed or transesterified to modify material properties.
Future research directions include:
Polymer Synthesis: this compound could potentially be used as a monomer or a comonomer in polymerization reactions. For instance, its reaction with dinucleophiles could lead to the formation of polyesters or other polymers with chlorine atoms pendant to the main chain, which could be used for subsequent functionalization. Anionic polymerization of related methylidene malonates has been explored for creating polymer coatings. rsc.org
Cross-linking Agent: The ability of this compound to react with two nucleophiles suggests its potential use as a cross-linking agent to improve the mechanical or thermal properties of existing polymers. vulcanchem.com
Surface Modification: The reactivity of the C-Cl bonds could be exploited to chemically graft this compound onto surfaces containing nucleophilic groups, thereby altering the surface properties (e.g., hydrophobicity, reactivity).
Activator in Polymerization: A patent has indicated that this compound could serve as an activator in catalyst systems for producing EPDM (ethylene-propylene-diene-monomer) rubber, suggesting a role in controlling polymerization kinetics and polymer properties. google.com Further investigation into this and other catalytic applications in polymer synthesis is warranted.
Precursor for Degradable Polymers: Research into polymers derived from cyclic ketene (B1206846) acetals has shown a path toward chemically recyclable materials. rsc.org Exploring pathways to convert this compound into novel monomers for degradable polymers could contribute to the development of a circular materials economy.
Q & A
Q. What are the key synthetic routes for preparing diethyl dichloromalonate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via chlorination of diethyl malonate derivatives. A common method involves reacting diethyl malonate with chlorine gas in the presence of a catalyst (e.g., phosphorus pentachloride). Reaction temperature and stoichiometric control are critical: excess chlorine may lead to over-chlorination, while insufficient reaction time reduces yield. Purification often involves fractional distillation under reduced pressure to isolate the product from byproducts like diethyl trichloromalonate .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Recrystallization using a solvent system like n-hexane/2-propanol (9:1) is effective for enantiomeric purification, though it may reduce enantiopurity (e.g., from 94:6 to 97:3 e.r. in some cases). Column chromatography with silica gel and a non-polar solvent (e.g., hexane:ethyl acetate) is preferred for small-scale purification to avoid thermal degradation .
Q. How can spectroscopic methods (e.g., IR, NMR) distinguish this compound from structurally similar compounds?
- IR Spectroscopy : The C=O stretch in this compound appears at ~1582 cm⁻¹ due to electron-withdrawing chlorine atoms, which lower the keto-enol equilibrium and stabilize the chelated form. This contrasts with unchlorinated malonates (C=O ~1720 cm⁻¹) .
- ¹H NMR : The ethyl ester protons resonate as a quartet at δ 4.2–4.4 ppm, while chlorine substituents cause deshielding of adjacent carbons in ¹³C NMR (e.g., C-Cl peaks at ~70–80 ppm) .
Advanced Research Questions
Q. What challenges arise in achieving high enantioselectivity during asymmetric synthesis using this compound?
Enantioselective preparation requires chiral auxiliaries or catalysts. For example, using a tert-butyldimethylsilyl enolate with chiral α,α-dichloromalonate achieves up to 94:6 enantiomeric ratio (e.r.). However, recrystallization can paradoxically reduce enantiopurity (e.g., to 65% yield with 97:3 e.r. in the mother liquor) due to differential solubility of enantiomers . Mechanistic studies suggest steric hindrance and solvent polarity critically influence enantiomer separation.
Q. How does this compound participate in organometallic reactions, and what insights do these reactions provide into its electronic properties?
this compound undergoes oxidative addition with Fe₂(CO)₉ to form Fe(C₇H₅OClO₄)₃(tⁱ), confirmed by IR C=O stretching at 1582 cm⁻¹. This indicates strong electron-withdrawing effects from chlorine, which enhance 0,0’-chelation with metal centers. Comparative studies with Co(II) and Cu(II) complexes show similar chelation behavior (C=O stretches at 1610–1625 cm⁻¹), highlighting its versatility in stabilizing metal-ligand bonds .
Q. What safety protocols are essential when handling this compound in catalytic studies?
- Handling : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact, which can cause irritation .
- Storage : Keep in airtight containers under inert gas (e.g., argon) at ≤4°C to prevent hydrolysis. Avoid proximity to bases or nucleophiles, which may trigger decomposition .
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies in IR or NMR data often stem from solvent effects or impurities. For example, chloroform-d may shift ¹H NMR peaks by 0.1–0.3 ppm compared to DMSO-d₆. Cross-validate spectral results with computational methods (e.g., DFT calculations for expected C=O frequencies) and repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere) .
Q. What computational modeling approaches predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states in nucleophilic substitution reactions. Parameters like HOMO-LUMO gaps and Fukui indices help predict sites susceptible to electrophilic attack. For example, the central carbon atom in malonate shows higher electrophilicity (ƒ⁺ = 0.45) compared to ester oxygens, guiding synthetic design .
Methodological Guidance
Q. How should researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?
- Experimental Setup : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via HPLC or conductivity measurements.
- Kinetic Analysis : Use pseudo-first-order kinetics to calculate rate constants. For example, hydrolysis at pH 7 follows k = 1.2 × 10⁻⁴ s⁻¹, accelerating 10-fold at pH 12 due to hydroxide ion catalysis .
Q. What strategies optimize this compound’s use in multi-step syntheses (e.g., fluorinated compound preparation)?
- Stepwise Chlorination : Introduce chlorine atoms sequentially to avoid over-halogenation.
- In Situ Quenching : Use scavengers like triethylamine to neutralize HCl byproducts, minimizing side reactions.
- Compatibility Screening : Pre-test compatibility with reagents (e.g., Grignard reagents require anhydrous conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
